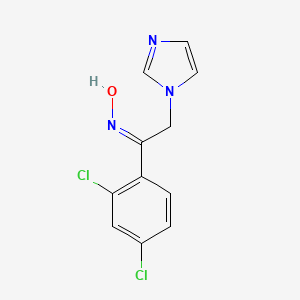

(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime

Description

(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime (CAS 64211-06-9) is a key intermediate in synthesizing antifungal azoles, notably oxiconazole nitrate (CAS 64211-46-7). Its molecular formula is C₁₁H₉Cl₂N₃O, featuring a dichlorophenyl group, an imidazole ring, and an oxime moiety. This compound is synthesized via refluxing 2-chloro-1-(2,4-dichlorophenyl)ethanone with imidazole, followed by oxidation and purification steps . Its structural attributes contribute to antifungal activity by targeting fungal cytochrome P450 enzymes .

Properties

CAS No. |

64211-06-9 |

|---|---|

Molecular Formula |

C11H9Cl2N3O |

Molecular Weight |

270.11 g/mol |

IUPAC Name |

(NE)-N-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethylidene]hydroxylamine |

InChI |

InChI=1S/C11H9Cl2N3O/c12-8-1-2-9(10(13)5-8)11(15-17)6-16-4-3-14-7-16/h1-5,7,17H,6H2/b15-11- |

InChI Key |

WDFDJSRQMAZXEJ-PTNGSMBKSA-N |

SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=CN=C2 |

Isomeric SMILES |

C1=CC(=C(C=C1Cl)Cl)/C(=N\O)/CN2C=CN=C2 |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=NO)CN2C=CN=C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime typically involves the reaction of 2,4-dichlorobenzaldehyde with imidazole in the presence of a base, followed by the addition of hydroxylamine to form the oxime. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and consistency in industrial settings.

Chemical Reactions Analysis

Types of Reactions

(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime undergoes various chemical reactions, including:

Oxidation: This reaction can convert the oxime group to a nitro group.

Reduction: The compound can be reduced to form the corresponding amine.

Substitution: Halogen atoms in the phenyl ring can be substituted with other groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents such as sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products Formed

Oxidation: Formation of nitro derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Applications in Organic Synthesis

(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime serves as a versatile intermediate in organic synthesis reactions:

- Initiator for Reactions : The compound can act as an initiator in various organic reactions, facilitating the formation of more complex molecules .

- Synthesis of Derivatives : It can be transformed into various derivatives through reactions with hydrogen and palladium catalysts, yielding compounds such as 1-(2,4-dichlorophenyl)-2-imidazol-1-ylethylamine with an impressive yield of around 85% .

- Use in Medicinal Chemistry : The imidazole moiety is significant in medicinal chemistry due to its biological activity. This compound's derivatives may exhibit pharmacological properties that can be explored for therapeutic applications .

Case Study 1: Antimicrobial Activity

Research has indicated that derivatives of this compound demonstrate antimicrobial properties. In a study focusing on the synthesis of imidazole-based compounds, several derivatives exhibited significant activity against various bacterial strains, suggesting potential applications in developing new antibiotics .

Case Study 2: Agricultural Applications

The compound's structure is similar to that of certain agrochemicals, leading to investigations into its potential use as a fungicide or herbicide. Preliminary studies have shown promising results in inhibiting fungal growth, indicating that it could be developed into a novel agricultural agent .

Mechanism of Action

The mechanism of action of (Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime involves its interaction with specific molecular targets. In biological systems, it may inhibit the synthesis of ergosterol, a key component of fungal cell membranes, thereby exerting its antifungal effects. The compound’s imidazole ring is crucial for binding to the active site of enzymes involved in ergosterol synthesis, disrupting the fungal cell membrane’s integrity.

Comparison with Similar Compounds

Comparison with Structurally Similar Antifungal Agents

Oxiconazole Nitrate

Oxiconazole nitrate (C₁₈H₁₃Cl₄N₃O·HNO₃) is the nitrate salt of the O-(2,4-dichlorobenzyl)oxime derivative of the parent compound. Key distinctions include:

- Structural modification : Addition of a 2,4-dichlorobenzyl group to the oxime oxygen enhances lipophilicity, improving membrane penetration .

- Activity : Oxiconazole exhibits broad-spectrum antifungal activity against Candida spp. and dermatophytes, with MIC values ≤1 µg/mL .

- Regulatory status : Pharmacopeial standards (USP) specify ≥98.5% purity, underscoring its clinical use .

Table 1: Key Properties of Target Compound vs. Oxiconazole Nitrate

Sertaconazole (FI-7045)

Sertaconazole (CAS 99592-32-2) shares structural similarities but incorporates a 7-chloro-benzo[b]thienyl methyl ether group. Differences include:

Triazole Analogs

Compounds like (Z)-1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone oxime () replace imidazole with 1,2,4-triazole:

Ketoconazole and Propiconazole

- Ketoconazole: Derived from 2,4-dichloroacetophenone, it features a piperazine ring and dioxolane group, enabling oral administration but with hepatotoxicity risks .

- Propiconazole : An agricultural fungicide with a bis-triazole structure, highlighting the trade-off between agricultural and medical applications .

Structure-Activity Relationships (SAR)

- Imidazole vs. Triazole : Imidazoles (e.g., oxiconazole) excel in topical use due to shorter half-lives, while triazoles (e.g., fluconazole) suit systemic infections .

- Halogenation: 2,4-Dichloro substitution enhances antifungal potency compared to non-halogenated analogs .

- Oxime Ethers : Etherification (e.g., sertaconazole) improves stability and bioavailability over oximes .

Biological Activity

(Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime, with the CAS number 64211-06-9, is a compound that has garnered attention for its potential biological activities. This article reviews its biological properties, synthesis methods, and relevant research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 270.11 g/mol

- Density : 1.43 g/cm³

- Boiling Point : Approximately 483.5 °C

- Flash Point : 246.2 °C

These properties suggest that the compound has a relatively high stability under normal conditions, which is advantageous for various applications in biological research and potential therapeutic uses.

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 2,4-dichlorobenzaldehyde and imidazole.

- Reaction Conditions : The reaction is conducted in the presence of a base and hydroxylamine to form the oxime derivative.

- Solvents Used : Common solvents include ethanol or methanol, often requiring heating to facilitate the reaction .

Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing higher efficacy against Gram-positive bacteria compared to Gram-negative ones due to the structural differences in their cell membranes .

| Bacterial Strain | Activity Level |

|---|---|

| Staphylococcus aureus | High |

| Bacillus cereus | Moderate |

| Escherichia coli | Low |

| Pseudomonas aeruginosa | Low |

Antifungal Activity

The compound has also been evaluated for antifungal activity. Preliminary studies indicate it may inhibit the growth of common fungal pathogens such as Candida albicans and Aspergillus niger with varying degrees of effectiveness .

The proposed mechanism of action for this compound involves its ability to disrupt cellular processes in microbes through interaction with essential enzymes or cellular components, potentially affecting DNA synthesis or protein function .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute tested the compound against various microbial strains. Results demonstrated that formulations containing this compound showed significant inhibition zones in agar diffusion tests compared to control groups treated with standard antibiotics .

Case Study 2: Synergistic Effects

In another investigation, the compound was combined with other known antimicrobial agents. The results indicated a synergistic effect, enhancing the overall antimicrobial activity against resistant strains of bacteria . This suggests potential applications in developing new therapeutic strategies.

Q & A

Basic: What synthetic methodologies are established for (Z)-2'-(1H-Imidazole-1-yl)-2,4-dichloroacetophenone oxime?

The compound is synthesized via multi-step routes starting from 2,4-dichloroacetophenone. Key steps include:

- Substitution : Reacting 2,4-dichloroacetophenone with hydroxylamine to form the oxime intermediate.

- Imidazole coupling : Introducing the imidazole moiety via nucleophilic substitution (SN) or Huisgen cycloaddition (click chemistry) using catalysts like Cu(I) .

- Stereochemical control : The Z-configuration is achieved by optimizing reaction conditions (e.g., solvent polarity, temperature) .

- Purification : Crystallization from methanol/ethanol mixtures ensures ≥98% purity .

Basic: How is the Z-isomer configuration confirmed experimentally?

- X-ray crystallography : Resolves spatial arrangement, as demonstrated for structurally similar oxime derivatives .

- NMR spectroscopy : NOESY correlations or coupling constants between the oxime proton (N–OH) and adjacent groups distinguish Z/E isomers .

- HPLC with chiral columns : Separates enantiomers when stereocenters are present .

Advanced: How does stereochemistry (Z vs. E) impact biological activity?

The Z-isomer exhibits superior antifungal efficacy due to optimized spatial alignment with fungal cytochrome P450 enzymes. For example:

- Oxiconazole nitrate (Z-isomer) : MIC values against Candida albicans are 0.1–1.0 µg/mL, whereas the E-isomer shows reduced activity (>10 µg/mL) .

- Molecular docking : Z-configuration enhances hydrophobic interactions with lanosterol 14α-demethylase binding pockets .

Advanced: What analytical methods validate purity and structural integrity?

- HPLC-UV : Quantifies purity (98.5–101.5%) using a C18 column, mobile phase (acetonitrile/water, 70:30), and detection at 254 nm .

- Mass spectrometry (HRMS) : Confirms molecular weight (CHClNO; calc. 286.02 g/mol) and fragmentation patterns .

- Elemental analysis : Validates %C, %H, and %N within ±0.4% of theoretical values .

Advanced: What are the environmental degradation pathways of this compound?

- Photolysis : Under UV light, the oxime bond cleaves, yielding 2,4-dichlorophenyl fragments and imidazole derivatives .

- Microbial metabolism : Soil bacteria (Pseudomonas spp.) hydrolyze the imidazole ring, producing non-toxic metabolites like 2,4-dichlorobenzoic acid .

- Persistence : Half-life in soil ranges from 14–30 days, depending on pH and organic content .

Advanced: How are in vitro antifungal efficacy assays designed?

- Broth microdilution (CLSI M27-A3) : Determines MIC values against Aspergillus and Candida strains using RPMI-1640 medium .

- Time-kill kinetics : Evaluates fungicidal activity (≥3-log reduction in CFU/mL over 24 hours) .

- Resistance screening : Serial passaging in sub-inhibitory concentrations identifies mutations in CYP51A (ergosterol biosynthesis gene) .

Basic: What are the solubility and stability profiles of this compound?

- Solubility : Sparingly soluble in water (<0.1 mg/mL), but miscible in DMSO or methanol (>50 mg/mL) .

- Stability : Degrades at pH <4 (oxime hydrolysis) or >8 (imidazole ring opening). Store at 2–8°C under inert gas .

Advanced: How can synthetic yields be optimized?

- Catalyst screening : Cu(I) in click chemistry improves triazole formation efficiency (yield: 85–92%) .

- Microwave-assisted synthesis : Reduces reaction time from 24 hours to 2 hours for imidazole coupling .

- Workup optimization : Liquid-liquid extraction (ethyl acetate/water) removes unreacted 2,4-dichloroacetophenone .

Advanced: What metabolic pathways are observed in agricultural applications?

- Plant metabolism : Hydroxylation at the dichlorophenyl ring forms 2,4-dichloro-3-hydroxyacetophenone oxime, a less active metabolite .

- Mammalian liver microsomes : Cytochrome P450 3A4 mediates N-dealkylation, generating 1H-imidazole-1-ethanol as a major metabolite .

Advanced: What resistance mechanisms emerge in fungal strains?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.